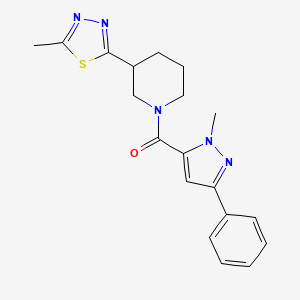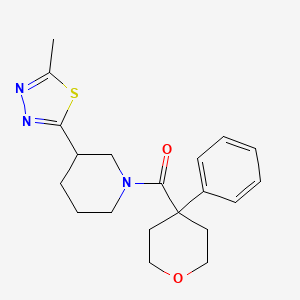![molecular formula C18H16FN3O3S B6587408 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide CAS No. 1226438-38-5](/img/structure/B6587408.png)
4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide is an organic compound with a complex structure, characterized by a fluorine atom, a sulfonamide group, and a pyridazinyl moiety. Its unique molecular configuration lends itself to a variety of chemical and biological applications, particularly in pharmaceutical development and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the pyridazinyl-phenyl ether: : This step involves the nucleophilic substitution of a 4-halophenol with 6-methylpyridazine, under basic conditions, usually in the presence of a catalyst such as potassium carbonate or a phase-transfer catalyst.
Introduction of the sulfonamide group: : The intermediate compound is then reacted with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide.
Methylation and fluorination:
Industrial Production Methods
Industrial-scale production often optimizes these steps through continuous flow processes and automation to increase yield and efficiency while maintaining stringent quality control standards. The use of solvent recovery and recycling techniques is also crucial in reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, especially at the methyl group attached to the nitrogen, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the sulfonamide group or the pyridazinyl moiety, though these are less common due to the stability of these functional groups.
Substitution: : Nucleophilic or electrophilic substitutions primarily occur at the fluorinated phenyl ring or the pyridazinyl moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions.
Substitution: : Using nucleophiles like amines or thiols, and electrophiles like halogens under appropriate catalysis conditions.
Major Products Formed from These Reactions
N-oxide derivatives from oxidation.
Reduced sulfonamide or pyridazinyl compounds.
Substituted phenyl or pyridazinyl derivatives.
Scientific Research Applications
Chemistry
Building Block: : Used as a scaffold in the synthesis of more complex molecules.
Catalysis: : Employed as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Pharmaceuticals: : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Diagnostics: : Used in the development of diagnostic imaging agents due to the presence of the fluorine atom.
Industry
Material Science: : Explored for its properties in the development of novel materials.
Mechanism of Action
The mechanism by which 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide exerts its effects largely depends on its interaction with molecular targets. The sulfonamide group is known to bind to enzymatic active sites, inhibiting their function. The fluorine atom enhances the compound's metabolic stability and bioavailability, while the pyridazinyl moiety can interact with nucleotide-binding sites. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug development.
Comparison with Similar Compounds
Unique Features
The presence of both a fluorine atom and a sulfonamide group in a single molecule.
Enhanced stability and bioavailability due to the fluorine atom.
Versatile reactivity owing to multiple functional groups.
Similar Compounds
4-Fluoro-N-methyl-N-(phenyl)benzenesulfonamide: : Lacks the pyridazinyl moiety.
N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzenesulfonamide: : Lacks the fluorine atom.
4-Fluoro-N-(4-phenylsulfonamido)benzenesulfonamide: : Different substitution pattern.
4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide stands out for its balanced chemical stability, reactivity, and biological activity, making it a significant compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-13-3-12-18(21-20-13)25-16-8-6-15(7-9-16)22(2)26(23,24)17-10-4-14(19)5-11-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZEJLMXSWKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)
![4-methyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587326.png)
![6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6587341.png)
![1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B6587348.png)
![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B6587356.png)
![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)


![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)
![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)
![1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587432.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
